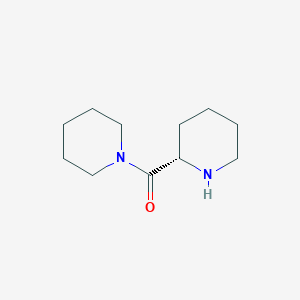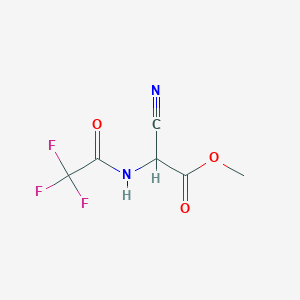
1,1-Dioxo-1lambda6-thiolane-3-sulfinylchloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Dioxo-1lambda6-thiolane-3-sulfinylchloride is a sulfur-containing heterocyclic compound. It is characterized by a five-membered ring structure with sulfur atoms, making it a unique and valuable compound in various chemical applications. This compound is known for its reactivity and versatility in synthetic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,1-Dioxo-1lambda6-thiolane-3-sulfinylchloride can be synthesized through several methods. One common approach involves the reaction of thiolane derivatives with sulfinyl chloride under controlled conditions. The reaction typically requires an inert atmosphere and a suitable solvent, such as dichloromethane, to ensure the desired product’s formation.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using automated equipment. The process may include purification steps such as distillation or recrystallization to obtain a high-purity product suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions: 1,1-Dioxo-1lambda6-thiolane-3-sulfinylchloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert it into thiolane derivatives.
Substitution: The sulfinyl chloride group can be substituted with various nucleophiles, leading to a wide range of products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can react with the sulfinyl chloride group under mild conditions.
Major Products: The major products formed from these reactions include sulfonyl derivatives, thiolane derivatives, and various substituted compounds, depending on the reagents and conditions used.
Applications De Recherche Scientifique
1,1-Dioxo-1lambda6-thiolane-3-sulfinylchloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of 1,1-Dioxo-1lambda6-thiolane-3-sulfinylchloride involves its reactivity with various molecular targets. The sulfinyl chloride group is highly reactive, allowing it to interact with nucleophiles and form covalent bonds. This reactivity is exploited in synthetic chemistry to create a wide range of products. The compound’s biological activities are thought to be related to its ability to modify proteins and other biomolecules through covalent interactions.
Comparaison Avec Des Composés Similaires
- 1,1-Dioxo-1lambda6-thiolane-3-sulfonamide
- (1,1-Dioxo-1lambda6-thiolan-3-yl)methanesulfonyl chloride
- 1,1-Dioxo-1lambda6-thiolane-3-carbothioamide
Comparison: 1,1-Dioxo-1lambda6-thiolane-3-sulfinylchloride is unique due to its sulfinyl chloride group, which imparts distinct reactivity compared to similar compounds. While 1,1-Dioxo-1lambda6-thiolane-3-sulfonamide and 1,1-Dioxo-1lambda6-thiolane-3-carbothioamide share similar ring structures, their functional groups differ, leading to variations in their chemical behavior and applications. The presence of the sulfinyl chloride group in this compound makes it particularly valuable in substitution reactions and as a versatile intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C4H7ClO3S2 |
|---|---|
Poids moléculaire |
202.7 g/mol |
Nom IUPAC |
1,1-dioxothiolane-3-sulfinyl chloride |
InChI |
InChI=1S/C4H7ClO3S2/c5-9(6)4-1-2-10(7,8)3-4/h4H,1-3H2 |
Clé InChI |
PKWRCRQAJQROPV-UHFFFAOYSA-N |
SMILES canonique |
C1CS(=O)(=O)CC1S(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Amino-4-[(4-tert-butylphenyl)sulfanyl]anthracene-9,10-dione](/img/structure/B13145833.png)
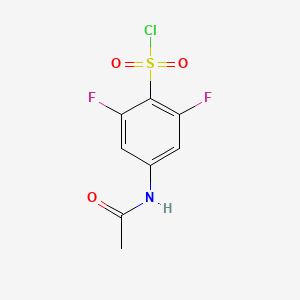
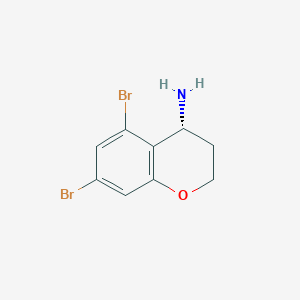

![2,8-Dimethylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13145853.png)
![3,3'-([2,2'-Bipyridine]-4,4'-diyl)bis(2-cyanoacrylic acid)](/img/structure/B13145857.png)
![2-Buten-1-amine, 3-[2-(methylsulfonyl)phenyl]-](/img/structure/B13145861.png)


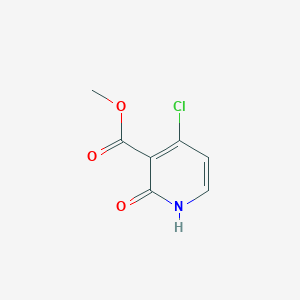
![3-[4,6-Bis(trifluoromethyl)pyridin-2-yl]propan-1-amine;hydrochloride](/img/structure/B13145880.png)
